2-(3-Chlorophenoxy)benzaldehyde oxime
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Overview
Description
2-(3-Chlorophenoxy)benzaldehyde oxime is an organic compound with the molecular formula C13H10ClNO2 It is a derivative of benzaldehyde oxime, where a chlorophenoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chlorophenoxy)benzaldehyde oxime typically involves the reaction of 2-(3-Chlorophenoxy)benzaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out in methanol at room temperature, yielding the oxime as a product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as described above, with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Chlorophenoxy)benzaldehyde oxime undergoes several types of chemical reactions, including:
Oxidation: The oxime can be oxidized to form nitriles.
Reduction: Reduction of the oxime can yield amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzaldehyde derivatives.
Scientific Research Applications
2-(3-Chlorophenoxy)benzaldehyde oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenoxy)benzaldehyde oxime involves its interaction with specific molecular targets. For instance, oximes are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime on the phosphorylated enzyme, leading to the regeneration of the active enzyme .
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde oxime: A simpler analog without the chlorophenoxy group.
2-(4-Chlorophenoxy)benzaldehyde oxime: Similar structure but with the chlorophenoxy group in a different position.
3-(4-Chlorophenoxy)benzaldehyde: Lacks the oxime group but has a similar aromatic structure.
Uniqueness
2-(3-Chlorophenoxy)benzaldehyde oxime is unique due to the presence of both the chlorophenoxy and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
449778-76-1 |
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Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
N-[[2-(3-chlorophenoxy)phenyl]methylidene]hydroxylamine |
InChI |
InChI=1S/C13H10ClNO2/c14-11-5-3-6-12(8-11)17-13-7-2-1-4-10(13)9-15-16/h1-9,16H |
InChI Key |
CQTYNUSPJAQAPN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)OC2=CC(=CC=C2)Cl |
solubility |
not available |
Origin of Product |
United States |
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